5-Chloro-2-(4-chlorophenyl)sulfanylaniline
Overview
Description
5-Chloro-2-(4-chlorophenyl)sulfanylaniline is an organic compound with the molecular formula C12H9Cl2NS and a molecular weight of 270.18 g/mol . This compound is characterized by the presence of a chloro-substituted aniline and a chlorophenylthio group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline typically involves the reaction of 4-chlorothiophenol with 5-chloro-2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-chlorophenyl)sulfanylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like iron powder and hydrochloric acid.
Substitution: The chloro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(4-chlorophenyl)sulfanylaniline has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its structural properties.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares a similar chloro-substituted aromatic structure but differs in its functional groups and applications.
2-Amino-2′,5-dichlorobenzophenone: Another compound with chloro-substituted aromatic rings, used in different chemical and pharmaceutical applications.
Uniqueness
5-Chloro-2-(4-chlorophenyl)sulfanylaniline is unique due to its specific combination of chloro and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
5-Chloro-2-(4-chlorophenyl)sulfanylaniline is an organic compound with notable biological activity due to its unique structural features, including chloro and sulfanyl groups. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent studies.
- Molecular Formula : C12H9Cl2NS
- CAS Number : 15211-90-2
- Molecular Weight : 272.18 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloro and sulfanyl groups enhances its reactivity and allows for specific binding interactions that can modulate biological pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing sulfanyl groups have shown broad-spectrum activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These findings suggest that the compound may possess significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Compound | Target Bacteria | Activity |
---|---|---|
This compound | MRSA | Active |
Similar sulfanyl derivatives | Enterococcus faecalis | Active |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary data indicate that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways. For example, studies on structurally related compounds have demonstrated their ability to decrease the expression of anti-apoptotic proteins while increasing pro-apoptotic markers, suggesting a mechanism for inducing cell death in cancerous tissues .
Case Studies and Research Findings
- Anticancer Efficacy : A study focusing on flavonoid derivatives showed that compounds with halogen substitutions exhibited potent activity against non-small cell lung cancer cells (A549). The study indicated that such modifications could enhance the cytotoxic potential of related compounds, which may include this compound .
- In Vivo Studies : In vivo efficacy testing of similar compounds revealed moderate to high reductions in worm burdens in infected mice models, indicating potential antiparasitic activities. However, these compounds also demonstrated a narrow therapeutic window, which raises concerns regarding their safety profiles .
- Cytotoxicity Assessment : A cytotoxicity screen against CHO and HepG2 cells indicated that while certain derivatives showed promising biological activity, they also presented toxicity risks that need to be addressed in further research .
Properties
IUPAC Name |
5-chloro-2-(4-chlorophenyl)sulfanylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NS/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUXQVXTJKTHSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388605 | |
Record name | 5-chloro-2-(4-chlorophenylthio)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15211-90-2 | |
Record name | 5-chloro-2-(4-chlorophenylthio)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-CHLORO-2-(4-CHLOROPHENYLTHIO)-ANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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